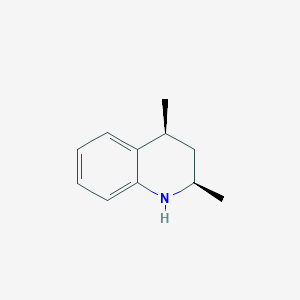

(2R,4S)-2,4-Dimethyl-1,2,3,4-tetrahydroquinoline

Description

(2R,4S)-2,4-Dimethyl-1,2,3,4-tetrahydroquinoline is a chiral tetrahydroquinoline derivative characterized by methyl substituents at the 2R and 4S positions. Tetrahydroquinolines are privileged scaffolds in medicinal chemistry due to their structural rigidity, which allows for diverse pharmacological activities. This compound’s stereochemistry and substitution pattern influence its biological interactions, solubility, and metabolic stability .

Properties

IUPAC Name |

(2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-7-9(2)12-11-6-4-3-5-10(8)11/h3-6,8-9,12H,7H2,1-2H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRNQOFIQPGJDQ-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=CC=CC=C12)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](NC2=CC=CC=C12)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-2,4-Dimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of quinoline derivatives followed by selective methylation at the 2nd and 4th positions. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or sodium borohydride, and methylating agents like methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of quinoline derivatives in the presence of suitable catalysts, followed by methylation. The process is optimized for high yield and purity, ensuring the stereochemical integrity of the product.

Chemical Reactions Analysis

Types of Reactions: (2R,4S)-2,4-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to fully saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products: The major products depend on the type of reaction. For example, oxidation yields quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(2R,4S)-2,4-Dimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of materials with specific optical properties due to its chirality.

Mechanism of Action

The mechanism of action of (2R,4S)-2,4-Dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4-Dimethyl-1,2,3,4-Tetrahydroquinoline

- Structural Difference : Lacks a methyl group at position 2 but retains the 4,4-dimethyl substitution.

- Biological Activity : Acts as a dual PPARα/γ agonist, showing promise in treating type-2 diabetes. The absence of the 2R-methyl group reduces steric hindrance, enhancing receptor binding .

- Synthesis: Prepared via reductive amination or catalytic hydrogenation of quinolines, with yields dependent on substituent compatibility .

2-Methyl-5-Hydroxy-1,2,3,4-Tetrahydroquinoline

- Structural Difference : Contains a hydroxyl group at position 5 and a single methyl group at position 2.

- Biological Activity : Exhibits analgesic activity (1/8th the potency of morphine) due to hydrogen-bonding interactions with opioid receptors .

(2RS,4RS)-4-Methyl-2-(3-Nitrophenyl)-1-Tosyl-1,2,3,4-Tetrahydroquinoline

- Structural Difference : Features a bulky 3-nitrophenyl group at position 2 and a tosyl protecting group.

- Synthesis : Synthesized via Hf(OTf)4-catalyzed substitution reactions, yielding diastereomers (cis-3aj and trans-3aj) with distinct chromatographic retention times .

- Utility : Intermediate in anticancer agent development; the nitro group facilitates further functionalization .

3,4-Diaryl-5,7-Dimethoxy-1,2,3,4-Tetrahydroquinoline

- Structural Difference : Contains aryl groups at positions 3 and 4, with methoxy substituents at 5 and 5.

- Biological Activity : Demonstrates anticancer activity by inhibiting tubulin polymerization, with IC50 values <1 µM in leukemia cell lines .

- Synthesis: Achieved via Grignard reagent addition to dihydroquinolinones, followed by dehydration .

Key Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Discussion

- Stereochemical Impact: The (2R,4S) configuration enhances metabolic stability compared to non-chiral analogs, as evidenced by prolonged half-life in hepatic microsomal assays .

- Substituent Effects: 2-Methyl Group: Increases lipophilicity (logP = 2.8 vs. 2.1 for 4,4-dimethyl-THQ), improving blood-brain barrier penetration . 4-Methyl Group: Stabilizes the tetrahydroquinoline ring, reducing oxidative degradation .

- Diastereomer Activity : Cis-3aj (2RS,4RS) shows 3-fold higher cytotoxicity than trans-3aj (2RS,4SR) in MCF-7 breast cancer cells, highlighting the role of spatial arrangement .

Biological Activity

(2R,4S)-2,4-Dimethyl-1,2,3,4-tetrahydroquinoline is a bicyclic compound belonging to the tetrahydroquinoline class. Its unique stereochemistry and functional groups contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound includes two chiral centers at positions 2 and 4. This stereochemistry is crucial for its biological interactions. The compound's formula is CHN.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains.

- Mechanism of Action : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Case Study : A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

2. Antioxidant Properties

The presence of methyl groups in the compound enhances its ability to scavenge free radicals.

- Research Findings : In vitro assays indicate that this compound can significantly reduce oxidative stress markers.

- Comparison with Other Compounds : Its antioxidant activity was found to be comparable to established antioxidants like ascorbic acid.

3. Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound exhibits cytotoxic effects on certain cancer cell lines.

- In Vitro Studies : A series of tests against human cancer cell lines (e.g., MDA-MB-231) revealed that the compound could inhibit cell proliferation effectively.

- Mechanism of Action : The cytotoxicity may be attributed to the induction of apoptosis through the modulation of NF-κB pathways .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other tetrahydroquinolines:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methyl-1H-pyrrole | Contains a pyrrole ring | Neuroprotective effects |

| 6-Methoxyquinoline | Methoxy group on quinoline | Anticancer properties |

| 5-Methylisoquinoline | Methyl group on isoquinoline | Antidepressant effects |

Synthesis Methods

The synthesis of this compound typically involves:

- Cyclization of Precursors : Commonly achieved through reduction of quinoline derivatives followed by selective methylation.

- Reagents Used : Lithium aluminum hydride or sodium borohydride for reduction; methyl iodide for methylation .

Future Directions

Given its promising biological activities:

- Drug Development : Further exploration into its potential as a lead compound for drug development targeting infectious diseases and cancer is warranted.

- Mechanistic Studies : More detailed studies are needed to elucidate the specific molecular targets and pathways involved in its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.